REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH3:16]O>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:16])=[O:6]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1OC)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 mL
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Type
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solvent
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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The reaction solution was refluxed for 20 hr
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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concentrated to half its volume by evaporation
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Type
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ADDITION
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Details
|
poured into a mixture of ice and water
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Type
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EXTRACTION
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Details
|
The solution was extracted with methylene chloride
|
Type
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EXTRACTION
|
Details
|
the organic extract
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Type
|
WASH
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Details
|
was washed with cold aqueous sodium carbonate solution and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |